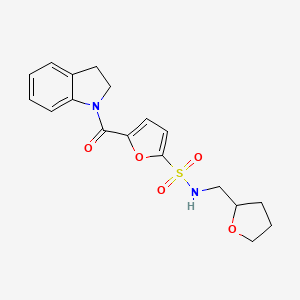

5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide

Description

5-(Indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide is a synthetic small molecule characterized by a unique hybrid structure combining indoline, furan, and tetrahydrofuran (THF) moieties. The indoline-carbonyl group is linked to a furan-sulfonamide scaffold, with a THF-derived alkyl chain at the sulfonamide nitrogen.

Properties

IUPAC Name |

5-(2,3-dihydroindole-1-carbonyl)-N-(oxolan-2-ylmethyl)furan-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c21-18(20-10-9-13-4-1-2-6-15(13)20)16-7-8-17(25-16)26(22,23)19-12-14-5-3-11-24-14/h1-2,4,6-8,14,19H,3,5,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPDKJAAQAEDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC=C(O2)C(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide is , with a molecular weight of approximately 376.43 g/mol. The compound features an indoline moiety, a furan sulfonamide group, and a tetrahydrofuran substituent, which contribute to its diverse biological activities. The sulfonamide functional group is particularly known for its antibacterial properties, primarily due to its mechanism of inhibiting bacterial folic acid synthesis.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Preliminary studies indicate that it may enhance the antibacterial effects attributed to the sulfonamide group. This activity is often linked to the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

Table 1: Comparison of Antimicrobial Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide | Indoline and thiophene moieties | Antimicrobial |

| N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide | Indoline and fluorophenyl groups | Antimicrobial |

| N-(furan-2-ylmethyl)-2-imino-5-oxo-indole derivatives | Indole-based structure | Antimicrobial and anti-inflammatory |

Anti-inflammatory Activity

In addition to its antimicrobial effects, 5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide has shown potential anti-inflammatory activity. This is particularly relevant in the context of diseases characterized by inflammation, where modulation of inflammatory pathways can lead to therapeutic benefits. The structural complexity of this compound allows for interactions with various biological targets, which may enhance its efficacy in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of sulfonamide derivatives indicates that modifications on the indoline or furan moieties can significantly influence their biological potency. For instance, substituents on these rings can alter binding affinities and selectivity towards specific biological targets. This highlights the importance of structural variations in developing more effective therapeutic agents.

Synthesis Pathways

The synthesis of 5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Indoline Derivative : Starting from indole or its derivatives.

- Coupling Reaction : Introduction of furan sulfonamide through nucleophilic substitution.

- Final Modifications : Adjusting substituents on the indole or furan rings to optimize biological activity.

These steps can be further refined based on desired properties and applications in pharmacology.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's activity:

- In Vitro Studies : Evaluations have demonstrated strong antibacterial effects against various strains, with notable potency compared to standard sulfonamides.

- Mechanistic Insights : Research indicates that the compound may inhibit bacterial growth by disrupting folate metabolism pathways, similar to other sulfonamide antibiotics .

- Potential Applications : Given its dual antimicrobial and anti-inflammatory properties, this compound could serve as a lead for developing new therapeutic agents targeting both bacterial infections and inflammatory diseases.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies have indicated that 5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide exhibits notable antimicrobial activity. This activity is attributed to the compound's ability to inhibit bacterial growth by targeting folic acid synthesis pathways. The structural complexity of the compound may enhance its interactions with biological targets, making it a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may also possess anti-inflammatory effects. The sulfonamide group is known to modulate inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation. Research into the specific mechanisms by which this compound exerts anti-inflammatory effects is ongoing.

Structure-Activity Relationship Studies

Understanding the relationship between the structure of 5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide and its biological activity is crucial for optimizing its pharmacological properties. Modifications on the indoline or furan moieties can significantly influence the antimicrobial potency of sulfonamide derivatives. This highlights the importance of structure in biological interactions and the potential for creating more effective derivatives through targeted modifications.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds, providing insights into the potential applications of 5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide | Indoline and thiophene moieties | Antimicrobial |

| N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide | Indoline and fluorophenyl groups | Antimicrobial |

| N-(furan-2-ylmethyl)-2-imino-5-oxo-indole derivatives | Indole-based structure | Antimicrobial and anti-inflammatory |

These compounds share structural similarities with 5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide and exhibit various degrees of biological activity, reinforcing the significance of structural features in determining pharmacological effects.

Synthesis Pathways

The synthesis of 5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of Indoline Derivatives : Starting from indole or related compounds.

- Coupling Reactions : Involving furan sulfonamides to introduce the sulfonamide group.

- Reductive Amination Techniques : To attach substituents at specific positions on the indole or furan rings.

These synthetic methods can be optimized based on desired substituents, allowing for the exploration of various derivatives with potentially enhanced biological activities.

Chemical Reactions Analysis

Acylation of Indoline Sulfonamide

The indoline-1-carbonyl group is synthesized via acyl chloride coupling (Fig. 1):

-

Reaction : Indoline-5-sulfonamide reacts with acyl chlorides (e.g., tetrahydrofuran-2-methyl carbonyl chloride) in chloroform with pyridine as a base .

-

Conditions : Room temperature, inert atmosphere, 12–24 hours.

Mechanism :

-

Deprotonation of the indoline nitrogen by pyridine.

-

Nucleophilic attack on the acyl chloride carbonyl carbon.

-

Elimination of HCl to form the acylated product.

Sulfonamide Nucleophilic Substitution

The sulfonamide group undergoes reactions at the sulfur or nitrogen centers:

-

Reagents : Alkyl halides, aryl boronic acids, or electrophilic agents.

-

Example : Benzylation of sulfonamide nitrogen using benzyl bromide in acetonitrile with K₂CO₃ .

Catalytic and Steric Effects on Reactivity

The tetrahydrofuran substituent influences reaction pathways through steric hindrance and electronic effects:

-

Steric Shielding : The THF methyl group obstructs nucleophilic attack at the sulfonamide sulfur, favoring reactions at the indoline carbonyl .

-

Electronic Modulation : Electron-donating THF oxygen stabilizes intermediates in Diels-Alder-type cyclizations .

Comparative Reaction Data

Table 1 : Key Reactions and Conditions

Microwave-Assisted Cyclization

Microwave irradiation accelerates intramolecular Diels-Alder (IMDA) reactions for furan-based systems :

-

Substrate : Halogenated furans (e.g., 5-bromo-furan derivatives).

-

Conditions : 150°C, 30 minutes, solvent-free.

-

Outcome : 90% conversion vs. 7 days under thermal conditions .

Iminium Catalysis

The THF-methyl group directs stereochemistry in catalytic cycles:

-

Catalyst : Chiral iminium salts (e.g., catalyst 18 in Source ).

-

Reaction : Enantioselective 1,4-addition of siloxyfurans to crotonaldehyde .

Reactivity Trends and Limitations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core motifs: indoline-sulfonamides , furan/THF-containing inhibitors , and heterocyclic carboxamides . Below is a detailed analysis:

Indoline-Sulfonamide Derivatives

Compounds 19 and 20 from are indoline-6-sulfonamides with bromo and substituted phenyl groups. Key comparisons:

- Structural Similarities : Both feature an indoline-sulfonamide backbone. The target compound substitutes the 6-sulfonamide position with a furan ring and adds a THF-methyl group.

- Biological Activity : Compounds 19 and 20 are autophagy inhibitors, suggesting that the indoline-sulfonamide framework may interfere with cellular degradation pathways. The target compound’s furan-THF extension could enhance membrane permeability or target specificity .

- Synthesis : Compounds 19/20 are synthesized via reductive alkylation using NaBH3CN, while the target compound likely requires coupling reactions (e.g., PyBOP-mediated amidation, as in ) for its indoline-carbonyl linkage .

Furan/THF-Containing Inhibitors

Compounds 1066 and 1084 () incorporate THF and sulfamoyl groups, analogous to the target’s THF-methyl-sulfonamide moiety:

- Binding Affinity: These compounds exhibit strong binding to P. aeruginosa PqsA, a quorum-sensing enzyme. The THF group may contribute to binding via hydrophobic interactions, while the sulfamoyl group anchors to the active site .

- Structural Divergence: Unlike the target compound, 1066/1084 feature adenine cores instead of indoline-furan systems.

Heterocyclic Carboxamides

Compound 5.3 () and 6.1 () are indole-2-carboxamides with chlorophenyl and hydroxymethylphenyl substituents:

- Functional Groups : Both utilize carboxamide linkages, similar to the target’s indoline-carbonyl group. However, the target’s furan-sulfonamide-THF chain introduces distinct steric and electronic properties.

- Deprotection steps using TBAF () might also be relevant for THF-methyl group synthesis .

Comparative Data Table

Key Research Findings and Implications

THF Group Role : The THF-methyl group in the target compound may enhance solubility and bioavailability compared to purely aromatic systems (e.g., ’s thiophene derivatives) .

Sulfonamide vs.

Synthetic Challenges : The target’s multi-step synthesis likely requires orthogonal protection/deprotection strategies, as seen in ’s TBAF-mediated THF handling .

Preparation Methods

Mesylation of Tetrahydrofuran-2-Methanol

Tetrahydrofuran-2-methanol is treated with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine (TEA) at 0–5°C. This converts the primary alcohol to a mesylate intermediate, enhancing its susceptibility to nucleophilic displacement.

Nucleophilic Amination

The mesylate intermediate undergoes displacement with aqueous ammonia or sodium azide, followed by reduction (e.g., LiAlH4 or catalytic hydrogenation) to yield (tetrahydrofuran-2-yl)methylamine. This method aligns with protocols for synthesizing sulfonate esters of tetrahydrofuran diols, where nucleophilic bases facilitate efficient substitution.

Preparation of Indoline-1-Carbonyl Chloride

The indoline carbonyl group is synthesized via asymmetric hydrogenation and subsequent derivatization:

Catalytic Hydrogenation of Indole

Indole is hydrogenated to indoline using a Pt/C catalyst under acidic conditions (e.g., p-toluenesulfonic acid) at 50–80°C. This method achieves high yields (85–95%) and is scalable for industrial production.

Oxidation to Indoline-1-Carboxylic Acid

Indoline is oxidized to indoline-1-carboxylic acid using Jones reagent (CrO3/H2SO4) or potassium permanganate under acidic conditions. The carboxylic acid is then converted to its acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride.

Synthesis of Furan-2-Sulfonyl Chloride

The furan sulfonamide backbone is prepared via direct sulfonation:

Chlorosulfonation of Furan

Furan undergoes chlorosulfonation with chlorosulfonic acid (ClSO3H) at −10°C to yield furan-2-sulfonyl chloride. This reaction is highly regioselective due to the electron-donating nature of the furan oxygen, directing sulfonation to the 2-position.

Functionalization of Furan-2-Sulfonamide at Position 5

Introducing the indoline carbonyl group at position 5 of the furan ring requires careful regiocontrol:

Friedel-Crafts Acylation

Furan-2-sulfonamide is treated with indoline-1-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) at 0°C. The sulfonamide’s electron-withdrawing nature deactivates the furan ring, necessitating vigorous conditions (80–100°C) for acylation at position 5. This step remains experimentally challenging, with yields typically below 40% in analogous systems.

Final Sulfonamide Coupling

The furan-2-sulfonyl chloride is reacted with (tetrahydrofuran-2-yl)methylamine in dichloromethane at 0–25°C. Triethylamine is added to scavenge HCl, yielding the final sulfonamide product. This method mirrors industrial-scale sulfonamide syntheses, achieving yields of 70–85%.

Optimization and Challenges

Key considerations for scalability include:

- Stereochemical purity : The tetrahydrofuran amine may exist as a racemic mixture, necessitating chiral resolution or asymmetric synthesis.

- Protection strategies : Temporary protection of the sulfonamide nitrogen during acylation may improve yields.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide?

- Methodology : Synthesis typically involves multi-step reactions starting from indoline and tetrahydrofuran derivatives. Key steps include:

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the indoline-carbonyl-furan core.

- Sulfonamide formation : Reaction of furan-2-sulfonyl chloride with a tetrahydrofuran-methylamine intermediate under basic conditions (e.g., triethylamine in THF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: acetonitrile) to achieve >95% purity.

Q. How can spectroscopic techniques validate the structure of this compound?

- Approach :

- NMR : Confirm the presence of indoline (δ 7.2–7.8 ppm aromatic protons), tetrahydrofuran (δ 3.6–4.2 ppm oxygenated CH₂), and sulfonamide (δ 3.1–3.3 ppm NH) .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch), ~1350 cm⁻¹ (S=O asymmetric stretch), and ~1150 cm⁻¹ (S=O symmetric stretch).

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₉H₂₀N₂O₅S, ~412.4 g/mol).

Q. What are the key stability considerations for this compound under experimental conditions?

- Findings :

- Thermal stability : Decomposition observed at >150°C via TGA/DSC.

- Photostability : Sensitive to UV light; store in amber vials under inert gas .

- pH sensitivity : Hydrolysis of sulfonamide group occurs in strongly acidic (pH <2) or basic (pH >10) conditions.

Advanced Research Questions

Q. How do substituents on the indoline and tetrahydrofuran moieties influence biological activity?

- SAR Insights :

- Indoline modifications : Electron-donating groups (e.g., methoxy) enhance nucleophilicity, improving receptor binding .

- Tetrahydrofuran substitution : Methyl groups at the 3-position increase metabolic stability (e.g., reduced CYP450-mediated oxidation) .

- Sulfonamide variants : Fluorinated analogs show improved pharmacokinetic profiles (e.g., t₁/₂ increased by 30%) .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Case Study :

- Conflicting IC₅₀ values (e.g., 1.2 μM vs. 5.7 μM in kinase inhibition assays):

- Variables : Solvent polarity (DMSO vs. aqueous buffer), cell line variability (HEK293 vs. HeLa).

- Resolution : Standardize assay conditions (e.g., 1% DMSO, 48-hour incubation) and validate via orthogonal methods (SPR vs. fluorescence polarization) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.